1-Bromo-4-(4-methoxyphenoxy)benzene CAS number and properties
1-Bromo-4-(4-methoxyphenoxy)benzene CAS number and properties
An In-Depth Technical Guide to 1-Bromo-4-(4-methoxyphenoxy)benzene
Compound Identification and Overview
IUPAC Name: 1-bromo-4-(4-methoxyphenoxy)benzene[2]
Synonyms: Benzene, 1-bromo-4-(4-methoxyphenoxy)-[2]
Molecular Formula: C₁₃H₁₁BrO₂[2]
Molecular Weight: 279.13 g/mol [2]
1-Bromo-4-(4-methoxyphenoxy)benzene is a diaryl ether derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a bromoaryl group and a methoxy-substituted phenoxy moiety, offers multiple sites for chemical modification. This versatility makes it a key intermediate in the development of complex molecular architectures, including pharmaceutical agents and advanced materials.[3] The presence of the bromine atom allows for various cross-coupling reactions, while the ether linkage provides structural stability and influences the molecule's overall conformation and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-4-(4-methoxyphenoxy)benzene is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in different environments.
| Property | Value | Source |
| CAS Number | 42203-37-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |
| Molecular Weight | 279.13 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(Br)C=C2 | [2] |
| InChI Key | RBDDBZWQRJRRBN-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of 1-Bromo-4-(4-methoxyphenoxy)benzene and related diaryl ethers is typically achieved through nucleophilic aromatic substitution, most commonly via an Ullmann condensation or a similar copper-catalyzed reaction. A plausible and commonly employed synthetic route involves the reaction of 4-bromophenol with a suitable methoxy-substituted aryl halide or the reaction of a bromo-substituted phenol with anisole.
A representative synthesis for a structurally similar compound, 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, involves the reaction of 4-chlorophenyl methyl sulfone with 4-bromophenol in the presence of a base like potassium carbonate (K₂CO₃) and a high-boiling polar solvent such as sulfolane.[4] This reaction is heated to facilitate the nucleophilic substitution.[4]
A generalized synthetic workflow for producing diaryl ethers like 1-Bromo-4-(4-methoxyphenoxy)benzene is illustrated below.
Caption: Generalized Ullmann condensation for the synthesis of 1-Bromo-4-(4-methoxyphenoxy)benzene.
Experimental Protocol: Synthesis of a Related Diaryl Ether
The following protocol for the synthesis of 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene can be adapted for the synthesis of the title compound.[4]
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Reaction Setup: A mixture of 4-chlorophenyl methyl sulfone (0.0500 mole), 4-bromophenol (0.0750 mole), and potassium carbonate (0.0750 mole) is prepared in 150 ml of sulfolane.[4]
-
Heating: The reaction mixture is heated at 150°C for 5.5 hours and then at 160°C for 3.5 hours.[4]
-
Quenching and Precipitation: After cooling, the reaction mixture is poured into a solution of 200 ml of 20% aqueous NaOH and 400 ml of water.[4]
-
Isolation and Purification: The resulting crystalline product is collected by filtration, washed thoroughly with water, and dried.[4] Recrystallization from ethanol can be performed for further purification.[4]
Applications in Scientific Research
1-Bromo-4-(4-methoxyphenoxy)benzene and its analogs are valuable precursors in several areas of research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The diaryl ether scaffold is a common motif in many biologically active molecules. The ability to functionalize the bromo- and methoxy- ends of 1-Bromo-4-(4-methoxyphenoxy)benzene allows for the systematic exploration of structure-activity relationships (SAR).[3] For instance, related benzothiazole derivatives incorporating a methoxyphenoxybenzene moiety have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the treatment of diabetes mellitus.[5] The introduction of bromine into molecular structures is a known strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[6]
Caption: Role as a scaffold in the synthesis of bioactive molecules.
Materials Science
The rigid structure of diaryl ethers makes them suitable components for the synthesis of high-performance polymers, liquid crystals, and organic frameworks.[3] The pentadecyl-substituted analog, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene, derived from cashew nut shell liquid (a renewable resource), highlights the use of such compounds as precursors to monomers for high-performance polymers with enhanced processability.[7]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the methoxy-substituted ring would appear as two doublets in the range of δ 6.8-7.0 ppm. The protons on the bromo-substituted ring would also appear as two doublets, likely shifted slightly downfield, in the range of δ 7.0-7.5 ppm. A singlet corresponding to the methoxy group protons would be observed around δ 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The carbon bearing the methoxy group would resonate around δ 55-56 ppm. The aromatic carbons would appear in the region of δ 115-160 ppm. The carbon attached to the bromine atom would be expected in the upfield region of the aromatic signals.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Safety, Handling, and Storage
As a bromo-aromatic compound, 1-Bromo-4-(4-methoxyphenoxy)benzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found, general guidelines for related chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.[12]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][12]
-
If inhaled: Move the person to fresh air.[12]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[12]
-
References
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Cheméo. Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). [Link]
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NIST. Benzene, 1-bromo-4-methoxy-. [Link]
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PubChem. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835. [Link]
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PubChem. 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919. [Link]
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NIST. Benzene, 1-bromo-4-methoxy- Mass Spectrum. [Link]
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Beilstein Journals. Supplementary Information. [Link]
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SIELC Technologies. Benzene, 1-bromo-4-methoxy-. [Link]
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NIST. Benzene, 1-bromo-4-methoxy- IR Spectrum. [Link]
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PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]
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PubChem. 1-Bromo-4-[1-(4-methoxyphenyl)ethyl]benzene | C15H15BrO | CID 12408750. [Link]
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MDPI. Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Georganics. 1-Bromo-4-(methoxymethyl)benzene - High purity. [Link]
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Chemsrc. 1-bromo-4-(4-hexoxyphenyl)benzene | CAS#:63619-64-7. [Link]
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US EPA. Benzene, 1-bromo-4-phenoxy- - Substance Details. [Link]
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PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
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Journal of the Brazilian Chemical Society. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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